FMOC-(FMOCHMB)PHE-OH
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Overview
Description
The compound 9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-phenylalanine (FMOC-(FMOCHMB)PHE-OH) is a derivative of phenylalanine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amine Group: The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using 2-fluorenylmethoxy-4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production typically involves large-scale solid-phase peptide synthesis, where the compound is synthesized on a resin and then cleaved under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.
Sodium Bicarbonate: Used in the protection of the amine group.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used extensively in solid-phase peptide synthesis to produce peptides with high purity.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research in protein engineering.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Industry:
Mechanism of Action
The compound exerts its effects by protecting the amine and carboxyl groups of phenylalanine during peptide synthesis. The fluorenylmethoxycarbonyl group is base-labile, allowing for selective deprotection under mild conditions, which prevents unwanted side reactions and ensures high purity of the final product .
Comparison with Similar Compounds
9-fluorenylmethoxycarbonyl-L-phenylalanine (FMOC-PHE-OH): Similar in structure but lacks the additional protection provided by the 2-fluorenylmethoxy-4-methoxybenzyl group.
9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-alanine (FMOC-(FMOCHMB)ALA-OH): Similar in structure but with alanine instead of phenylalanine.
Uniqueness: FMOC-(FMOCHMB)PHE-OH is unique due to its dual protection of both the amine and carboxyl groups, which enhances its stability and prevents aggregation during peptide synthesis .
Properties
CAS No. |
148515-88-2 |
---|---|
Molecular Formula |
C47H39NO8 |
Molecular Weight |
745.81 |
Origin of Product |
United States |
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